

Isopentyl-Substituted 5-Iodopyrazole Building Blocks: Precision Synthesis & Cross-Coupling Architectures

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Compound of Interest

Compound Name:	5-Iodo-1-(3-methylbutyl)-1H-pyrazole
CAS No.:	1823431-68-0
Cat. No.:	B2355807

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Executive Summary

The 1-isopentyl-5-iodopyrazole scaffold represents a critical "divergent node" in modern drug discovery. Unlike the thermodynamically favored 4-iodopyrazoles (accessible via standard electrophilic substitution), the 5-iodo regioisomer provides a unique vector for extending carbon frameworks into specific hydrophobic pockets of protein targets, particularly kinases and GPCRs.

The isopentyl group (3-methylbutyl) confers specific physicochemical advantages:

- **Lipophilicity Modulation:** Increases LogP (+1.5 to +2.0 relative to methyl), enhancing membrane permeability.
- **Steric Occlusion:** The branched tail fills the "back-pocket" regions of ATP-binding sites, often improving selectivity profiles against homologous enzymes.

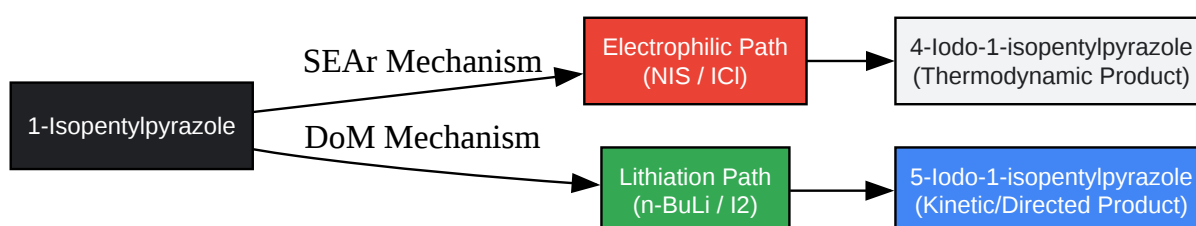
This guide details the regiocontrolled synthesis of this building block via Directed Ortho Metalation (DoM) and its subsequent application in palladium-catalyzed cross-couplings.

Structural Rationale & Regioselectivity[1]

The primary challenge in pyrazole chemistry is controlling substitution between the C4 and C5 positions.

- C4 Position: Electron-rich. Susceptible to Electrophilic Aromatic Substitution (EAS) (e.g., NIS, /CAN).
- C5 Position: Electron-deficient relative to C4, but acidic. Accessible via Directed Ortho Metalation (DoM).[1]

Regioselectivity Logic Map



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Figure 1: Divergent synthetic pathways determined by reaction mechanism. The 5-iodo isomer requires base-mediated direction.

Synthetic Protocol: The DoM Route

The synthesis of 5-iodo-1-isopentylpyrazole is a two-stage process. Direct alkylation of 5-iodopyrazole is not recommended due to tautomeric scrambling (yielding mixtures of 1-isopentyl-5-iodo and 1-isopentyl-3-iodo). The superior route is N-alkylation followed by C5-lithiation.

Stage 1: Synthesis of 1-Isopentylpyrazole

Reaction:

Protocol:

- Setup: Flame-dry a 500 mL round-bottom flask (RBF) under .
- Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous DMF (0.5 M concentration relative to pyrazole). Cool to 0°C.
- Addition: Add pyrazole (1.0 equiv) portion-wise. Evolution of gas will be vigorous. Stir for 30 min at 0°C until gas evolution ceases.
- Alkylation: Add 1-bromo-3-methylbutane (1.1 equiv) dropwise.
- Completion: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).
- Workup: Quench with water. Extract with (x3). Wash organics with brine (x5) to remove DMF. Dry over .
- Purification: Distillation is preferred for scale >10g. Flash chromatography (SiO₂, 0-20% EtOAc/Hex) for smaller batches.

Stage 2: Directed Ortho Metalation (DoM) & Iodination

Reaction:

[2][3]

Critical Mechanism: The lone pair on

coordinates the Lithium cation, directing deprotonation specifically to the proton.

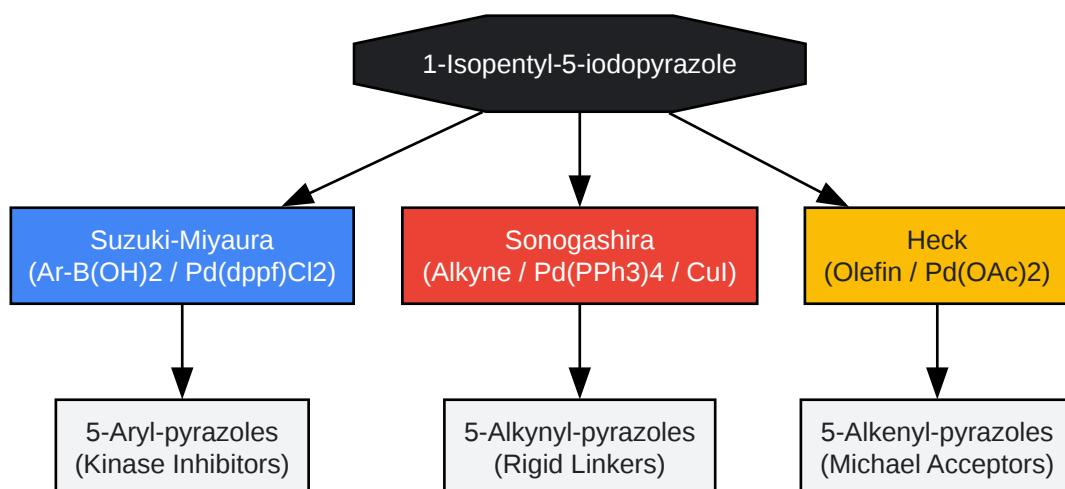
Step-by-Step Protocol:

- Inert Atmosphere: Flame-dry a 3-neck RBF equipped with a thermometer and addition funnel. Flush with Argon (Ar).[4]
- Solvation: Dissolve 1-isopentylpyrazole (1.0 equiv) in anhydrous THF (0.2 M).
- Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is vital to prevent ring fragmentation.
- Lithiation: Add n-BuLi (1.6 M in hexanes, 1.1 equiv) dropwise over 20 minutes. Keep internal temp $< -70^{\circ}\text{C}$.
- Incubation: Stir at -78°C for 45 minutes. The solution typically turns yellow/orange.
- Iodination: Dissolve Iodine (, 1.2 equiv) in minimal anhydrous THF. Add this solution dropwise to the lithiated species at -78°C .
- Quench: Stir for 30 min at -78°C , then allow to warm to 0°C . Quench with saturated aqueous (Sodium thiosulfate) to reduce excess iodine (color change from purple/brown to yellow).
- Isolation: Extract with EtOAc. Wash with brine.[3] Dry () and concentrate.
- Purification: Flash Chromatography (Hexane/EtOAc). The 5-iodo isomer is typically less polar than the starting material.

Reactivity Profile & Cross-Coupling[3][6][7]

The 5-iodopyrazole moiety is a "privileged" electrophile. The C-I bond at C5 is highly activated for oxidative addition to Pd(0) due to the electron-withdrawing nature of the adjacent nitrogen.

Coupling Architecture



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Figure 2: Divergent synthesis capabilities of the 5-iodo scaffold.

Comparative Reactivity Data

Parameter	5-Iodo-1-isopentylpyrazole	4-Iodo-1-isopentylpyrazole	Implication
Electronic State	Electron-deficient (adjacent)	Electron-rich (Enamine-like)	5-Iodo undergoes Oxidative Addition faster.
Suzuki Yield	High (85-95%)	Moderate (60-80%)	5-position is superior for building core scaffolds.
Steric Environment	Hindered by N-alkyl group	Unhindered	Bulky phosphine ligands (e.g., SPhos, XPhos) may be required for 5-iodo couplings with ortho-substituted boronic acids.

Quality Control & Characterization

To ensure the integrity of the building block before library synthesis, verify the following:

1H NMR Signature (CDCl₃, 400 MHz)

- H-4 (Pyrazole):
6.30 - 6.50 ppm (Doublet,).
- H-3 (Pyrazole):
7.50 - 7.60 ppm (Doublet,).
- Diagnostic Shift: The loss of the C5 proton (usually 7.4 ppm) and the retention of the C4/C3 coupling pattern confirms regiochemistry.
- Isopentyl Group:
 - : Triplet
4.1 ppm.
 - : Quartet/Multiplet
1.7 ppm.
 - : Multiplet
1.5 ppm.
 - : Doublet
0.9 ppm.

Stability[8][9]

- Storage: Store at -20°C under Argon. 5-iodopyrazoles can liberate iodine upon prolonged exposure to light and heat (homolytic cleavage).

- Appearance: Should be a clear oil or low-melting white solid. Yellowing indicates iodine release.

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